(S)-2,2,2-Trifluoro-1-(2-(hydroxymethyl)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is a chiral compound that plays a significant role in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable building block in the synthesis of chiral organic compounds. It is also used as a chiral auxiliary in asymmetric synthesis and as a chiral ligand in asymmetric catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) typically involves the reaction of pyrrolidine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The purification process may involve additional steps such as recrystallization and distillation to meet the stringent quality standards required for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block and chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active compounds and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enantioselective proteins and enzymes, leading to specific biological effects. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications .
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-2-Pyrrolidinemethanol: A chiral building block used in asymmetric synthesis and catalysis.
®-2,2,2-Trifluoro-1-((S)-pyrrolidin-2-yl)ethanol: Another chiral compound with similar applications in chemistry and biology.
Uniqueness
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)-(9CI) is unique due to its trifluoroacetyl group, which imparts distinct chemical and physical properties. This makes it more reactive and stable compared to other similar compounds, enhancing its utility in various applications .
Properties
CAS No. |
186202-18-6 |
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Molecular Formula |
C7H10F3NO2 |
Molecular Weight |
197.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-2-5(11)4-12/h5,12H,1-4H2/t5-/m0/s1 |
InChI Key |
MJLRPTJLURGFSY-YFKPBYRVSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C(F)(F)F)CO |
SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
Canonical SMILES |
C1CC(N(C1)C(=O)C(F)(F)F)CO |
Synonyms |
2-Pyrrolidinemethanol, 1-(trifluoroacetyl)-, (2S)- (9CI) |
Origin of Product |
United States |
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